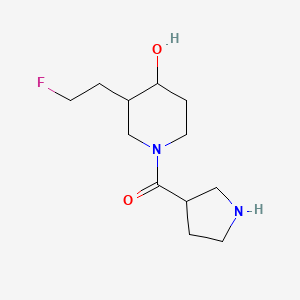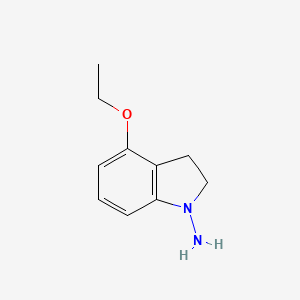
(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone
Descripción general
Descripción
3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone (FEHPPM) is a synthetic compound with a wide range of applications in scientific research. FEHPPM is used as a tool to study the structure and function of various proteins and enzymes, and its ability to interact with different molecules makes it a useful reagent in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research on compounds such as boric acid ester intermediates with benzene rings, which include similar structural motifs to the queried compound, focuses on synthesis and crystal structure analysis. These studies detail the three-step substitution reactions used to obtain the compounds, confirmed by techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are further explored using density functional theory (DFT) to understand their physicochemical properties and conformational analyses (Huang et al., 2021).
Pharmacological Potential
- Investigations into new derivatives of piperidine and pyrrolidine, such as the development of sodium channel blockers and anticonvulsant agents, highlight the pharmacological interest in compounds with similar frameworks. These studies explore the synthesis of novel compounds and evaluate their anticonvulsant activities, providing insights into their potential mechanism of action via sodium channel modulation (Malik & Khan, 2014).
Biological Screening
- Organotin(IV) complexes derived from compounds including pyrrolidinyl methanone have been synthesized and characterized, revealing their potential as antimicrobial agents. This work encompasses not just the synthesis but also a detailed spectroscopic characterization and an evaluation of their in vitro antimicrobial activities against a range of pathogens, indicating the potential for drug development (Singh, Singh, & Bhanuka, 2016).
Crystal Growth for Nonlinear Optical Applications
- Studies on the crystal growth and characterization of piperidine derivatives for nonlinear optical (NLO) applications suggest a broader utility in material science. These investigations reveal the conditions for crystal growth, their thermal stability, and NLO properties, contributing valuable data for developing new materials with specific optical applications (Revathi et al., 2018).
Propiedades
IUPAC Name |
[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c13-4-1-10-8-15(6-3-11(10)16)12(17)9-2-5-14-7-9/h9-11,14,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHYUPFVILEOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C(C2)CCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)
![5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477186.png)
![5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477187.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477189.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477191.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1477192.png)
![5-(2-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477193.png)
![2-Prolyl-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477194.png)
![3-Oxo-3-(6-oxa-2-azaspiro[4.5]decan-2-yl)propanenitrile](/img/structure/B1477195.png)
![Piperidin-4-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477197.png)
![4-Oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1477203.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1477204.png)

![9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477206.png)